Methyl 3-(5-ethyl-6-oxocyclohex-1-en-1-yl)propanoate
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Overview
Description
Methyl 3-(5-ethyl-6-oxocyclohex-1-en-1-yl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a cyclohexene ring with an ethyl group and a ketone functional group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-ethyl-6-oxocyclohex-1-en-1-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production at a large scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a model compound for studying ester hydrolysis and enzyme interactions .
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor .
Mechanism of Action
The mechanism of action of Methyl 3-(5-ethyl-6-oxocyclohex-1-en-1-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in biochemical pathways . The ketone group can also interact with nucleophiles, leading to various biochemical transformations .
Comparison with Similar Compounds
Methyl acetate: A simpler ester with a similar functional group but lacking the cyclohexene ring.
Ethyl propanoate: Another ester with a similar structure but different alkyl groups.
Uniqueness: Methyl 3-(5-ethyl-6-oxocyclohex-1-en-1-yl)propanoate is unique due to its cyclohexene ring and the presence of both an ester and a ketone functional group, which provide diverse reactivity and applications .
Properties
CAS No. |
61154-36-7 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 3-(5-ethyl-6-oxocyclohexen-1-yl)propanoate |
InChI |
InChI=1S/C12H18O3/c1-3-9-5-4-6-10(12(9)14)7-8-11(13)15-2/h6,9H,3-5,7-8H2,1-2H3 |
InChI Key |
YNWCXHKDLIYBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC=C(C1=O)CCC(=O)OC |
Origin of Product |
United States |
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